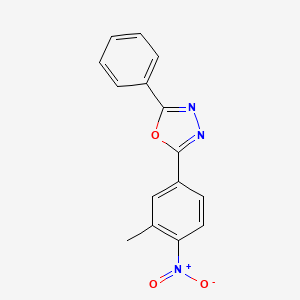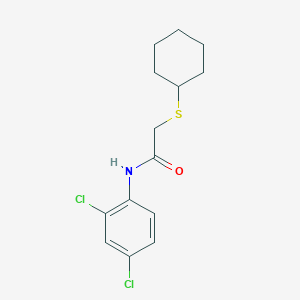![molecular formula C17H21N7O B5661917 N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)
N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole-containing compounds like the one typically involves strategies such as the Huisgen cycloaddition, which is a cornerstone of click chemistry. For instance, the synthesis of structurally related triazole derivatives has been demonstrated through reactions that afford high yields under relatively mild conditions (Chinthal et al., 2020). These methodologies often involve catalyst- and solvent-free conditions, leveraging microwave-assisted techniques for efficiency and environmental sustainability (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
Triazole rings contribute significantly to the molecular conformation due to their ability to engage in hydrogen bonding and π-π interactions, which can affect the overall molecular geometry and stability. X-ray crystallography studies have provided insight into the molecular structures of similar compounds, highlighting the role of intermolecular interactions in crystal packing and stability (Odame et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of triazole-containing compounds is influenced by the presence of the triazole ring, which can act as a ligand in coordination chemistry or as a nucleophile/electrophile in various organic reactions. The reactivity patterns are also dictated by the substituents on the triazole ring, which can be manipulated to achieve desired reactivity profiles for synthetic applications (Balewski et al., 2021).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for their application in material science and drug development. The solvate forms, for example, ethanol monosolvates of similar compounds, have been characterized to understand the solvent effect on molecular conformation and packing (Chinthal et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, of triazole-containing compounds are pivotal in their application across various fields of chemistry and biology. Studies have explored the electronic and structural features that contribute to these properties, offering insights into their reactivity and interaction with biological targets (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-[3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12(2)7-15(16-18-9-21-23(16)3)22-17(25)13-5-4-6-14(8-13)24-10-19-20-11-24/h4-6,8-12,15H,7H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSWOIBRIUNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1C)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)

![2-butyl-N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5661843.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)

![3-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5661879.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B5661884.png)

![rel-(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5661897.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5661908.png)

